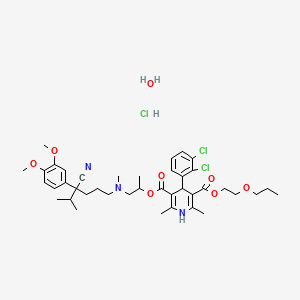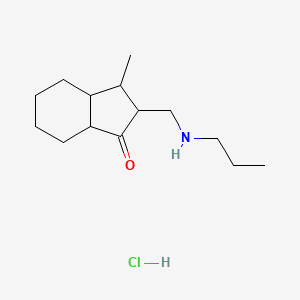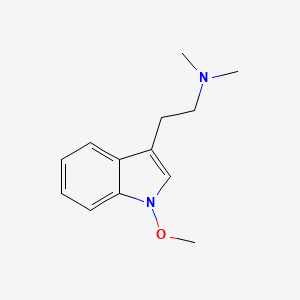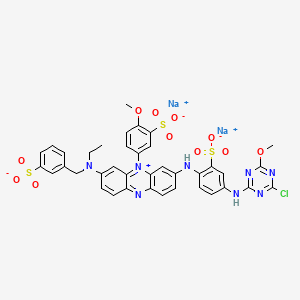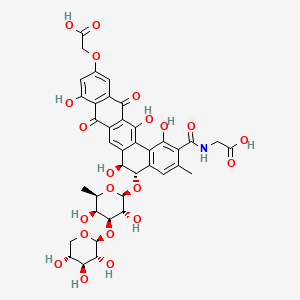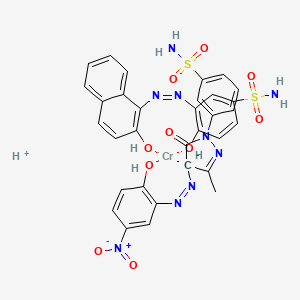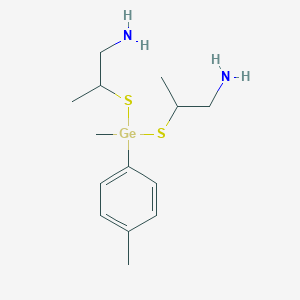![molecular formula C19H24Cl3N3OZn B12766435 Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride CAS No. 73772-31-3](/img/structure/B12766435.png)
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride is a complex organozinc compound It is known for its unique structure, which combines a zinc chloride moiety with a phenoxazinylidene azanium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride typically involves the reaction of zinc chloride with diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxazinylidene moiety.
Reduction: Reduction reactions can also occur, especially at the azanium group.
Substitution: The compound can participate in substitution reactions, where the chloride ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Oxidized derivatives of the phenoxazinylidene moiety.
Reduction: Reduced forms of the azanium group.
Substitution: Substituted derivatives where chloride ions are replaced by other groups.
科学研究应用
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The zinc ion can coordinate with various functional groups, facilitating catalytic reactions. The phenoxazinylidene moiety can participate in electron transfer processes, while the azanium group can interact with negatively charged sites on biomolecules.
相似化合物的比较
Similar Compounds
Dichlorozinc: A simpler compound with only zinc and chloride ions.
Phenoxazin-5-ium chloride: Lacks the zinc moiety but has a similar phenoxazinylidene structure.
Diethylzinc: Contains zinc and ethyl groups but lacks the phenoxazinylidene and azanium groups.
Uniqueness
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride is unique due to its combination of zinc chloride with a complex organic moiety
属性
CAS 编号 |
73772-31-3 |
|---|---|
分子式 |
C19H24Cl3N3OZn |
分子量 |
482.1 g/mol |
IUPAC 名称 |
dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C19H23N3O.3ClH.Zn/c1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;;;;/h8-12H,5-7H2,1-4H3;3*1H;/q;;;;+2/p-2 |
InChI 键 |
FMMJCWFYRNBXFH-UHFFFAOYSA-L |
规范 SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].Cl[Zn]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






